molecular formula C16H14F3N3O2 B2383014 (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 1903032-32-5

(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B2383014
CAS No.: 1903032-32-5
M. Wt: 337.302
InChI Key: PJMCVXIJUIMOBF-UHFFFAOYSA-N
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Description

(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a synthetic organic compound that features a pyrrolidine ring, a pyridine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Attachment of Pyridin-2-yloxy Group: This step involves the nucleophilic substitution reaction where the pyrrolidine ring reacts with a pyridin-2-yloxy halide in the presence of a base.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Formation of Methanone Linkage: The final step involves the formation of the methanone linkage through a condensation reaction between the pyrrolidine derivative and the trifluoromethyl pyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the methanone linkage.

    Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents such as halides, nucleophiles, and electrophiles are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Products may include oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the methanone linkage, such as alcohols.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutics: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry

    Materials Science: Used in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(4-(trifluoromethyl)pyridin-3-yl)methanone
  • (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(5-(trifluoromethyl)pyridin-3-yl)methanone

Uniqueness

The unique combination of the pyrrolidine ring, pyridine rings, and trifluoromethyl group in (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

(3-pyridin-2-yloxypyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2/c17-16(18,19)13-5-4-11(9-21-13)15(23)22-8-6-12(10-22)24-14-3-1-2-7-20-14/h1-5,7,9,12H,6,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMCVXIJUIMOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=N2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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